2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid
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Overview
Description
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C12H14N2O4 and a molecular weight of 250.25 g/mol . It is characterized by the presence of a morpholine ring attached to a benzoic acid moiety through a carbonyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with morpholine-4-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and cost-effectiveness. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the morpholine ring or the benzoic acid moiety can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a pharmacological tool.
Mechanism of Action
The mechanism of action of 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid can be compared with other similar compounds, such as:
2-[(Piperidin-4-ylcarbonyl)amino]benzoic acid: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
2-[(Pyrrolidin-4-ylcarbonyl)amino]benzoic acid:
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
Properties
IUPAC Name |
2-(morpholine-4-carbonylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-11(16)9-3-1-2-4-10(9)13-12(17)14-5-7-18-8-6-14/h1-4H,5-8H2,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDLDQTXYBOMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24784682 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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